molecular formula C19H18N4O2 B6050756 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide

1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B6050756
M. Wt: 334.4 g/mol
InChI Key: OYDCJXYGWLFUPD-UHFFFAOYSA-N
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Description

1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide, also known as APC, is a chemical compound that has been widely researched for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in cell cycle regulation.
Biochemical and Physiological Effects:
1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cell cycle regulation and DNA repair. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has also been found to induce the expression of genes involved in apoptosis and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide in lab experiments is that it has been extensively studied and its anticancer properties are well-established. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for further research on 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more effective synthesis methods for 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide. Another area of research is the identification of the specific enzymes and pathways targeted by 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide, which could lead to the development of more targeted cancer treatments. Additionally, further studies are needed to determine the optimal dosing and delivery methods for 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide in cancer treatment.

Synthesis Methods

The synthesis of 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 1-methyl-2-oxo-2-(phenylamino) ethyl acetate with phenylhydrazine in the presence of acetic acid. The resulting product is then treated with anhydrous aluminum chloride to yield 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(2-anilino-1-methyl-2-oxoethyl)-N-phenyl-1H-pyrazole-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(1-anilino-1-oxopropan-2-yl)-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(18(24)20-15-8-4-2-5-9-15)23-13-12-17(22-23)19(25)21-16-10-6-3-7-11-16/h2-14H,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCJXYGWLFUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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